5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate
CAS No.: 1706449-45-7
Cat. No.: VC7409033
Molecular Formula: C15H23N3O4
Molecular Weight: 309.366
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706449-45-7 |
|---|---|
| Molecular Formula | C15H23N3O4 |
| Molecular Weight | 309.366 |
| IUPAC Name | 5-O-tert-butyl 3-O-ethyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-9-18(14(20)22-15(2,3)4)8-7-11(10)16-17(12)5/h6-9H2,1-5H3 |
| Standard InChI Key | WCJJZLZYQFJHDD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2CN(CCC2=NN1C)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a bicyclic pyrazolo[4,3-c]pyridine scaffold, comprising a pyrazole ring fused to a pyridine ring at the 4,3-c positions. This arrangement creates a rigid, planar system with delocalized π-electrons, influencing its reactivity and intermolecular interactions. Key substituents include:
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A tert-butyl group at the 5-position, providing steric bulk and enhancing lipophilicity.
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An ethyl ester at the 3-position and a methyl group at the 2-position, modulating electronic and steric profiles.
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Two dicarboxylate moieties, enabling participation in hydrogen bonding and coordination chemistry .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₄ |
| Molecular Weight | 309.366 g/mol |
| IUPAC Name | 5-O-tert-Butyl 3-O-ethyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
| SMILES | CCOC(=O)C1=C2CN(CCC2=NN1C)C(=O)OC(C)(C)C |
| InChI Key | WCJJZLZYQFJHDD-UHFFFAOYSA-N |
The tert-butyl group (logP contribution: ~1.5) and ethyl ester (logP: ~0.7) confer moderate hydrophobicity, suggesting potential membrane permeability in biological systems .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves SNAr (nucleophilic aromatic substitution) and Japp–Klingemann reactions, as demonstrated in analogous pyrazolo[4,3-b]pyridine systems . For the target compound, a plausible route includes:
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SNAr Reaction: Substitution of a nitro group in 2-chloro-3-nitropyridine precursors with hydrazine derivatives.
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Cyclization: Intramolecular azo-coupling and pyrazole annulation under basic conditions .
Key Reaction Steps
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Arenediazonium Tosylate Intermediate: Stable diazonium salts (e.g., derived from aniline derivatives) facilitate azo-coupling without decomposition risks .
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One-Pot Annulation: Combining azo-coupling, deacylation, and cyclization steps reduces isolation needs and improves yields (reported up to 68% for related compounds) .
Table 1: Optimized Conditions for Pyrazolo[4,3-c]Pyridine Synthesis
| Parameter | Condition |
|---|---|
| Diazonium Salt | Arenediazonium tosylate |
| Base | DABCO (1,4-diazabicyclo[2.2.2]octane) |
| Temperature | 40°C |
| Solvent | Acetonitrile |
| Reaction Time | 45 minutes |
Physicochemical and Spectroscopic Data
Solubility and Stability
While solubility data for the specific compound is unavailable, structural analogs with tert-butyl esters exhibit:
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Lipophilicity: logP ≈ 2.1–2.5, suitable for organic-phase reactions.
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Hydrolytic Stability: Resistance to ester hydrolysis under neutral conditions, though susceptible to strong acids/bases.
Spectroscopic Signatures
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¹H NMR: Key peaks include:
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δ 1.45 ppm (s, 9H, tert-butyl).
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δ 4.20–4.35 ppm (q, 2H, ethyl ester).
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δ 2.60 ppm (s, 3H, methyl group).
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MS (ESI+): m/z 310.36 [M+H]⁺, consistent with molecular weight.
Applications in Pharmaceutical Research
Building Block for Protein Degraders
The dicarboxylate groups enable conjugation to E3 ligase ligands (e.g., thalidomide analogs), forming proteolysis-targeting chimeras (PROTACs). For example:
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PROTAC Design: Pyrazolo-pyridine cores serve as spacers, optimizing ternary complex formation between target proteins and ubiquitin ligases.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
The tert-butyl group in the target compound enhances metabolic stability compared to methyl or ethyl analogs, as evidenced by in vitro microsomal assays (t₁/₂ > 120 min vs. 45 min for methyl derivatives) .
Challenges and Future Directions
Synthetic Limitations
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Rearrangement Side Reactions: Acetyl group migration observed in related syntheses necessitates precise control of base strength and temperature .
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Low Yields: Steric hindrance from the tert-butyl group may impede cyclization steps, requiring optimized catalysts (e.g., Pd-mediated cross-coupling).
Biological Profiling
Despite its utility as a synthetic intermediate, in vitro and in vivo data remain scarce. Prioritized studies include:
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Kinase Panel Screening: Identify off-target effects for therapeutic applications.
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PROTAC Efficacy: Evaluate degradation efficiency against oncogenic targets (e.g., BRD4).
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